MAO-A Inhibitory Potency: IC₅₀ for 5-HT Oxidation Compared Directly with Clorgyline (M&B 9302) in Rat Brain Mitochondrial MAO
In a direct head-to-head study using rat brain mitochondrial MAO, Lilly 51641 inhibited 5-hydroxytryptamine (5-HT) oxidation with an IC₅₀ of 2.5 × 10⁻⁷ M, while clorgyline (M&B 9302) was more potent with an IC₅₀ of 1.4 × 10⁻⁸ M [1]. Lilly 51641 is therefore approximately 18-fold less potent than clorgyline at the MAO-A enzyme level in this system. Both compounds required higher concentrations to inhibit tyramine oxidation, and neither inhibited benzylamine oxidation below 10⁻⁵ M, confirming selective action on the enzyme species that oxidizes 5-HT (i.e., MAO-A) [1].
| Evidence Dimension | IC₅₀ for inhibition of 5-HT (serotonin) oxidation by MAO |
|---|---|
| Target Compound Data | 2.5 × 10⁻⁷ M (Lilly 51641) |
| Comparator Or Baseline | 1.4 × 10⁻⁸ M (Clorgyline / M&B 9302) |
| Quantified Difference | Lilly 51641 is ~18-fold less potent than clorgyline in this assay |
| Conditions | Rat brain mitochondrial MAO preparation; 5-HT as substrate; in vitro biochemical assay (Christmas et al., 1972) |
Why This Matters
Procurement decisions for MAO-A inhibitor research must account for potency differences: Lilly 51641's lower nanomolar-range activity (~250 nM) places it in a distinct potency tier from clorgyline (~14 nM), dictating different working concentration ranges for in vitro pharmacology.
- [1] Christmas AJ, Coulson CJ, Maxwell DR, Riddell D. A comparison of the pharmacological and biochemical properties of substrate-selective monoamine oxidase inhibitors. Br J Pharmacol. 1972;45(3):490-503. doi:10.1111/j.1476-5381.1972.tb08106.x. PMID: 5072232. View Source
